8-Fold Superior Anti-Pseudomonal Activity of Nocardicin E Over Nocardicin F in Standardized MIC Assay
In a direct head-to-head comparison reported within a single patent, nocardicin E demonstrated an 8-fold lower MIC against Pseudomonas aeruginosa NCTC10490 compared to nocardicin F under identical assay conditions. Both compounds were inactive (MIC >400 mcg/mL) against Staphylococcus aureus 209P, Bacillus subtilis ATCC6633, and Escherichia coli NIHJ JC-2, establishing that the differential activity is P. aeruginosa-selective [1]. This positions nocardicin E as the more potent of the two late-stage biosynthetic intermediates for anti-pseudomonal applications.
| Evidence Dimension | In vitro antibacterial potency (MIC) against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | Nocardicin E MIC = 12.5 mcg/mL against P. aeruginosa NCTC10490 |
| Comparator Or Baseline | Nocardicin F MIC = 100 mcg/mL against P. aeruginosa NCTC10490 |
| Quantified Difference | Nocardicin E is 8-fold more potent than nocardicin F (MIC ratio 100/12.5 = 8×) |
| Conditions | Serial agar dilution method, Mueller Hinton agar, inoculum 10⁶ cells/mL, incubation 37°C for 20 hours |
Why This Matters
For researchers studying anti-pseudomonal monocyclic β-lactams, nocardicin E offers substantially greater potency than its closest structural analog nocardicin F, enabling detection of activity at concentrations where nocardicin F would appear inactive.
- [1] US Patent 4,146,536. Nocardicin E and F, and Process for Production Thereof. Table 4: Minimum Inhibitory Concentration (MIC, mcg/mL). Test organism: Pseudomonas aeruginosa NCTC10490. Nocardicin E: 12.5; Nocardicin F: 100. View Source
